molecular formula C4H11NO3S B8796629 Butylsulfamic acid CAS No. 39085-61-5

Butylsulfamic acid

Cat. No.: B8796629
CAS No.: 39085-61-5
M. Wt: 153.20 g/mol
InChI Key: FECFIIXKXJBOSU-UHFFFAOYSA-N
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Description

Butylsulfamic acid (C₄H₁₁NO₃S) is an organosulfur compound characterized by a sulfamic acid group (–NHSO₃H) attached to a butyl chain. It is commercially available in high purity (98%) and is primarily utilized in organic synthesis, catalysis, and specialty chemical applications . Its structure combines the acidity of sulfamic acid with the hydrophobic properties of the butyl group, enabling unique reactivity in non-polar environments.

Properties

CAS No.

39085-61-5

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

butylsulfamic acid

InChI

InChI=1S/C4H11NO3S/c1-2-3-4-5-9(6,7)8/h5H,2-4H2,1H3,(H,6,7,8)

InChI Key

FECFIIXKXJBOSU-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key properties of butylsulfamic acid and related sulfonamides/sulfonic acids:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications
This compound C₄H₁₁NO₃S 153.21 –NHSO₃H, butyl chain Organic synthesis, catalysis
Sulfathiazole sodium C₉H₈N₃NaO₂S₂ 277.29 Sulfonamide, thiazole ring Antibacterial agent
Sulfanilic acid C₆H₇NO₃S 173.19 –SO₃H, aromatic amine Dye synthesis, reagent
Sulfanilamide C₆H₈N₂O₂S 172.20 Sulfonamide, aromatic amine Antimicrobial precursor
Sulfosalicylic acid C₇H₆O₆S·2H₂O 254.22 –SO₃H, phenolic –OH Protein precipitation, reagent

Research Findings and Industrial Relevance

  • Catalysis : this compound has been explored as a Brønsted acid catalyst in esterification and alkylation reactions, outperforming traditional acids like sulfuric acid in selectivity .
  • Thermal Stability : Its decomposition temperature (~200°C) is higher than sulfanilamide (~160°C), enabling use in high-temperature processes .
  • Environmental Impact : Compared to sulfonic acid cation-exchange resins (e.g., Nafion), this compound offers lower toxicity and biodegradability, aligning with green chemistry trends .

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